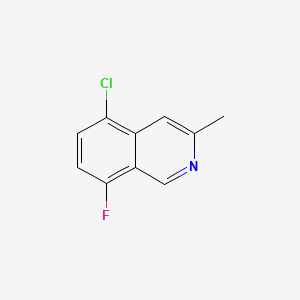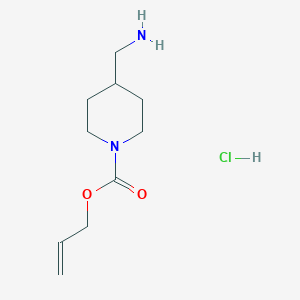
5-Ethoxy-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-isopropylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an isopropyl group (-CH(CH3)2) attached to the pyridine ring.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: One common method for synthesizing pyridines is the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene. In the case of this compound, appropriate starting materials and reaction conditions would be required to introduce the ethoxy and isopropyl groups.
Nucleophilic Substitution: Another approach involves nucleophilic substitution reactions where a pyridine derivative is treated with an ethylating agent and an isopropylating agent under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution typically involves the use of strong acids or Lewis acids.
Major Products Formed:
Oxidation: Pyridine N-oxide
Reduction: Piperidine derivatives
Substitution: Various substituted pyridines depending on the electrophile used.
Applications De Recherche Scientifique
5-Ethoxy-2-isopropylpyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.
Medicine: It may be explored for its potential pharmacological properties, such as its role in drug design and development.
Industry: It is used in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
5-Ethoxy-2-isopropylpyridine is similar to other pyridine derivatives, such as 2-ethylpyridine and 3-isopropylpyridine. its unique combination of ethoxy and isopropyl groups distinguishes it from these compounds. The presence of these groups can influence its reactivity and biological activity, making it a valuable compound in various applications.
Comparaison Avec Des Composés Similaires
2-Ethylpyridine
3-Isopropylpyridine
4-Methoxypyridine
2-Methylpyridine
This comprehensive overview provides a detailed understanding of 5-ethoxy-2-isopropylpyridine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
5-ethoxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15NO/c1-4-12-9-5-6-10(8(2)3)11-7-9/h5-8H,4H2,1-3H3 |
Clé InChI |
XQKHILCGERDEAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=C(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)






